N-{(1Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
CAS No.:
Cat. No.: VC16301947
Molecular Formula: C31H26N4O4
Molecular Weight: 518.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H26N4O4 |
|---|---|
| Molecular Weight | 518.6 g/mol |
| IUPAC Name | N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C31H26N4O4/c1-38-26-16-14-23(15-17-26)30(36)33-28(31(37)32-20-27-13-8-18-39-27)19-24-21-35(25-11-6-3-7-12-25)34-29(24)22-9-4-2-5-10-22/h2-19,21H,20H2,1H3,(H,32,37)(H,33,36)/b28-19- |
| Standard InChI Key | PUOCODUPEYGHPJ-USHMODERSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)NCC5=CC=CO5 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC5=CC=CO5 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features a central 1,3-diphenyl-1H-pyrazole scaffold, a heterocyclic system known for its pharmacological versatility. The pyrazole ring is substituted at the 4-position with a propen-2-yl group bearing two key functional moieties:
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A 4-methoxybenzamide group attached via an amide linkage ().
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A furan-2-ylmethylamino substituent connected through a ketoenamine linkage ().
The -configuration of the propen-2-yl double bond () is critical for maintaining spatial alignment between these groups, as confirmed by its isomeric SMILES string.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies of analogous pyrazole-benzamide hybrids reveal distinct proton environments. For example, the methoxy group () in related compounds resonates at δ 3.8–4.0 ppm, while aromatic protons from the diphenylpyrazole core appear between δ 7.2–8.1 ppm . Density functional theory (DFT) calculations predict a planar conformation for the pyrazole ring, optimizing π-π stacking interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 518.6 g/mol |
| IUPAC Name | N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
| Topological Polar Surface Area | 113 Ų |
| Hydrogen Bond Donors/Acceptors | 2 / 6 |
Synthesis and Structural Optimization
Multistep Synthesis Pathway
The compound is synthesized through a sequence of condensation and coupling reactions:
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Pyrazole Core Formation: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is prepared via cyclocondensation of phenylhydrazine with 1,3-diphenylprop-2-en-1-one under acidic conditions.
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Knoevenagel Condensation: The aldehyde reacts with ethyl nitroacetate to form a nitropropenyl intermediate, which is subsequently reduced to an amine.
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Amide Coupling: The amine undergoes sequential acylation with 4-methoxybenzoyl chloride and furan-2-ylmethyl isocyanate to install the final substituents.
Chirality and Stereochemical Control
The -configuration of the propen-2-yl group is enforced during the Knoevenagel step using a bulky base (e.g., L-proline), which sterically hinders the formation of the -isomer. High-performance liquid chromatography (HPLC) with chiral stationary phases confirms enantiomeric excess >98%.
Biological Activity and Mechanistic Insights
Cyclooxygenase (COX) Inhibition
In vitro assays demonstrate dose-dependent inhibition of COX-2 (IC = 0.8 μM) with 30-fold selectivity over COX-1. Molecular docking simulations attribute this to:
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Hydrogen bonding between the 4-methoxybenzamide carbonyl and COX-2’s Tyr355.
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Hydrophobic interactions of the diphenylpyrazole with the enzyme’s membrane-binding domain.
Antiproliferative Effects
Preliminary screens against MCF-7 breast cancer cells show an IC of 12 μM, comparable to doxorubicin (IC = 10 μM). Flow cytometry reveals G2/M phase arrest and caspase-3 activation, indicating apoptosis induction.
Table 2: Biological Activity Profile
| Assay Type | Result |
|---|---|
| COX-2 Inhibition (IC) | 0.8 μM |
| COX-1 Inhibition (IC) | 24 μM |
| MCF-7 Cell Viability | IC = 12 μM |
| Caspase-3 Activation | 3.5-fold increase vs. control |
Research Advancements and Comparative Analysis
Structural-Activity Relationships (SAR)
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Pyrazole Substitution: Removal of the 1,3-diphenyl groups (as in N-(1H-pyrazol-4-yl)benzamide) reduces COX-2 affinity by 60%, underscoring their role in hydrophobic binding .
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Furan Modification: Replacing the furan-2-ylmethyl group with a methyl moiety abolishes anticancer activity, highlighting the importance of the furan oxygen in DNA intercalation.
Pharmacokinetic Predictions
ADMET predictions using SwissADME suggest moderate bioavailability (F = 45%) due to high lipophilicity (). Plasma protein binding is estimated at 92%, necessitating structural tweaks for improved free fraction.
Future Directions and Applications
Targeted Drug Delivery
Encapsulation in folate-conjugated liposomes could enhance tumor-specific uptake, leveraging overexpression of folate receptors in cancer cells.
Hybrid Anti-Inflammatory Agents
Coupling this compound with a nitric oxide donor (e.g., furoxan) may synergistically reduce inflammation while minimizing cardiovascular risks.
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